9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
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Overview
Description
9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE is a complex organic compound that features a piperidine ring fused with a pyrimidoisoquinoline structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the construction of the pyrimidoisoquinoline core. Key steps include cyclization, hydrogenation, and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Pyrimidoisoquinoline Derivatives: Compounds with similar fused ring systems.
Uniqueness
What sets 9,9-DIMETHYL-3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,7-DIONE apart is its unique combination of structural features, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9,9-dimethyl-3-piperidin-1-yl-8,10-dihydro-2H-pyrimido[4,5-c]isoquinoline-1,7-dione |
InChI |
InChI=1S/C18H22N4O2/c1-18(2)8-11-12(13(23)9-18)10-19-15-14(11)16(24)21-17(20-15)22-6-4-3-5-7-22/h10H,3-9H2,1-2H3,(H,19,20,21,24) |
InChI Key |
XFVSYQRFYBFDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C3C(=O)NC(=NC3=NC=C2C(=O)C1)N4CCCCC4)C |
Origin of Product |
United States |
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